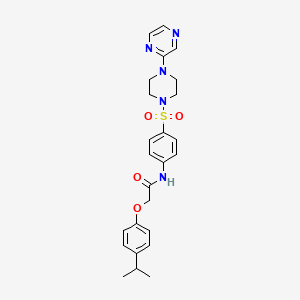
2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Key Functional Groups :
- Isopropyl group
- Phenoxy group
- Piperazine moiety
- Sulfonamide linkage
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems and exhibit anticonvulsant properties. The following mechanisms have been proposed:
- Sodium Channel Modulation : The compound may act as a modulator of voltage-gated sodium channels, which are crucial for neuronal excitability and are often targeted in anticonvulsant therapies .
- Neurotransmitter Receptor Interaction : It is hypothesized that the compound could interact with dopamine and serotonin receptors, influencing mood and seizure thresholds.
Anticonvulsant Activity
A significant area of research has focused on the anticonvulsant effects of the compound. In studies using animal models, it has been evaluated for its efficacy in preventing seizures.
- Study Design :
- Models used: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests.
- Dosage: Various dosages ranging from 30 mg/kg to 300 mg/kg were administered.
| Compound | Test Type | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| This compound | MES | 100 | Moderate Protection |
| This compound | PTZ | 300 | Significant Protection |
The results indicated that the compound exhibited moderate protection against seizures in both tests, suggesting its potential as an anticonvulsant agent.
Toxicological Assessment
In addition to efficacy studies, toxicity assessments were performed using the rotarod test to evaluate neurological safety. The findings indicated that:
- At doses up to 300 mg/kg, no significant acute neurological toxicity was observed.
This suggests a favorable safety profile for further development.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds with structural analogs. For instance:
- Anticonvulsant Activity : A study on N-phenyl derivatives demonstrated significant anticonvulsant properties, leading to further exploration of derivatives like the one .
- Neuroprotective Effects : Research on piperazine derivatives indicated neuroprotective effects against excitotoxicity, which may be relevant for understanding the protective mechanisms of our compound .
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-19(2)20-3-7-22(8-4-20)34-18-25(31)28-21-5-9-23(10-6-21)35(32,33)30-15-13-29(14-16-30)24-17-26-11-12-27-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIMZHYDBXTZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














